N-Acetylglycyl-D-alanine

Peptide Stability Heat Sterilization Formulation Science

For robust peptidoglycan biosynthesis assays, choose N-Acetylglycyl-D-alanine. Its N-acetyl cap ensures resistance to diketopiperazine formation and epimerization at 121°C, guaranteeing integrity of sterile aqueous formulations. The D-alanine stereocenter is essential for accurate modeling of glycopeptide antibiotic targets. Non-acetylated or L-isomer analogs are invalid for these applications.

Molecular Formula C7H12N2O4
Molecular Weight 188.18 g/mol
CAS No. 34385-71-2
Cat. No. B15477636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetylglycyl-D-alanine
CAS34385-71-2
Molecular FormulaC7H12N2O4
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)CNC(=O)C
InChIInChI=1S/C7H12N2O4/c1-4(7(12)13)9-6(11)3-8-5(2)10/h4H,3H2,1-2H3,(H,8,10)(H,9,11)(H,12,13)/t4-/m1/s1
InChIKeySCVZUBLUQMMQED-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetylglycyl-D-alanine (CAS 34385-71-2): A Defined Dipeptide for Peptidoglycan and Formulation Research


N-Acetylglycyl-D-alanine (CAS 34385-71-2) is a synthetic, N-terminally acetylated dipeptide composed of glycine and D-alanine residues . As an N-acyl dipeptide, it belongs to a class of compounds studied for enhanced thermal stability during sterilization compared to non-acylated counterparts [1]. Its structural mimicry of bacterial cell-wall precursors positions it as a critical tool in probing peptidoglycan biosynthesis and antibiotic mechanisms . For procurement, key specifications include a molecular formula of C7H12N2O4, a molecular weight of 188.18 g/mol, and the stereochemical importance of the D-alanine moiety .

N-Acetylglycyl-D-alanine (CAS 34385-71-2): Why Its N-Acyl and D-Configuration Preclude Simple Replacement


Generic substitution of N-Acetylglycyl-D-alanine with in-class analogs, such as non-acetylated dipeptides or N-acetyl-L-alanine derivatives, is scientifically unsound due to two critical differentiators: thermal stability and stereochemical specificity. The N-terminal acetyl group confers resistance to diketopiperazine formation and epimerization under heat sterilization (121°C), a stability feature absent in free dipeptides [1]. Furthermore, the D-alanine residue is essential for specific molecular recognition events, including interactions with glycopeptide antibiotics like vancomycin, where the stereochemistry dictates binding affinity to bacterial cell-wall precursors . Substituting with an L-isomer or a non-acetylated analog would invalidate key assays and formulation studies. The quantitative evidence in Section 3 substantiates these critical, non-interchangeable properties.

N-Acetylglycyl-D-alanine (CAS 34385-71-2): A Quantitative Evidence Guide for Differentiated Procurement


Sterilization Stability: N-Acetylglycyl-D-alanine vs. Non-Acylated Dipeptides

N-Acylglycyl-D-alanine, as a member of the N-acyl dipeptide class, demonstrates superior stability under standard heat sterilization conditions (121°C) compared to corresponding, non-acylated dipeptides [1]. This differential stability is attributed to the N-terminal acetyl group, which prevents cyclization to 2,5-diketopiperazines, a common degradation pathway for free dipeptides [1].

Peptide Stability Heat Sterilization Formulation Science

Glycopeptide Formulation: N-Acetyl-D-alanine vs. Alternative Stabilizers

While the patent literature specifically names N-acetyl-D-alanine (a related compound) as a stabilizer for vancomycin solutions [1], the dipeptide N-Acetylglycyl-D-alanine contains the same N-acetyl-D-alanine moiety and is anticipated to confer similar stabilization benefits in glycopeptide antibiotic formulations. The patent establishes that compositions with an N-acetyl-D-amino acid are 'stable or stabilized for long-term periods' [1].

Glycopeptide Antibiotics Formulation Stability Vancomycin

Structural Specificity: N-Acetylglycyl-D-alanine as a Defined Cell-Wall Precursor Analog

N-Acetylglycyl-D-alanine has been explicitly utilized as a cell-wall precursor peptide analog to probe noncovalent interactions between glycopeptide antibiotics and bacterial cell-wall precursors using mass spectrometry . This specific sequence, containing the D-alanine moiety, is essential for mimicking the natural D-alanyl-D-alanine target of vancomycin. Altering the sequence or stereochemistry (e.g., using L-alanine or a non-acetylated form) would abrogate this specific binding interaction, as the acetyl group and D-configuration are critical for accurate molecular recognition .

Peptidoglycan Biosynthesis Antibiotic Research Mass Spectrometry

N-Acetylglycyl-D-alanine (CAS 34385-71-2): Validated Research and Industrial Application Scenarios


Sterile Formulation Development Requiring Heat-Stable Peptide Components

Based on its class-level stability advantage under heat sterilization (121°C) [1], N-Acetylglycyl-D-alanine is a superior choice over non-acetylated dipeptides for developing sterile aqueous formulations, such as those used in parenteral nutrition or cell culture media. This prevents diketopiperazine formation and epimerization, ensuring the chemical integrity and stereochemical purity of the final product.

Investigating Bacterial Peptidoglycan Biosynthesis and Antibiotic Mechanisms of Action

The compound's role as a defined cell-wall precursor analog makes it an essential tool for studying the molecular basis of antibiotic action, particularly for glycopeptide antibiotics like vancomycin. Researchers investigating vancomycin-resistant enterococci (VRE) rely on accurate precursor analogs to model and understand the transition from D-alanyl-D-alanine to D-alanyl-D-lactate targets .

Glycopeptide Antibiotic Formulation and Stability Studies

Leveraging the stabilization properties of N-acetyl-D-amino acids on glycopeptide antibiotics [2], N-Acetylglycyl-D-alanine can be utilized in research focused on developing more stable, ready-to-use liquid formulations of vancomycin and related drugs. This is a critical area for reducing waste and improving ease of administration in clinical settings.

Mass Spectrometry-Based Interaction Studies of Noncovalent Complexes

The compound is explicitly validated for use in mass spectrometry studies designed to probe the noncovalent interactions between antibiotics and their bacterial targets . Its defined molecular weight and specific binding properties make it an ideal analyte for such sensitive, structure-dependent analytical work.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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